5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of chlorine atoms at positions 5 and 7, along with a propyl group at position 6, contributes to its unique chemical properties. Pyrazolo[1,5-a]pyrimidines have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction is carried out under reflux conditions, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted by nucleophiles, leading to the formation of functionalized derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions
Major Products Formed:
Substitution Reactions: Functionalized derivatives with various substituents at positions 5 and 7.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with hydrogenated functional groups
Scientific Research Applications
Chemistry: 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine: The compound has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidine-5,7-diamine
Comparison: 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, the presence of chlorine atoms and a propyl group enhances its reactivity and potential as a therapeutic agent. The compound’s ability to undergo various chemical reactions and its promising antitumor activity make it a valuable addition to the pyrazolo[1,5-a]pyrimidine family .
Properties
Molecular Formula |
C9H9Cl2N3 |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-2-3-6-8(10)13-7-4-5-12-14(7)9(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
IDZKOHDHMQJZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C(=CC=N2)N=C1Cl)Cl |
Origin of Product |
United States |
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